Dominance in Urinary Excretion: Quantitative Clearance Compared to Parent Pirfenidone
The sodium salt of 5-carboxy-pirfenidone represents the primary elimination pathway for pirfenidone. In a clinical pharmacokinetic study evaluating oral pirfenidone administration in healthy subjects, metabolism was identified as the principal clearance mechanism [1]. The extent of metabolism to the 5-carboxy metabolite is quantified by urinary excretion data.
| Evidence Dimension | Percentage of Administered Dose Excreted in Urine |
|---|---|
| Target Compound Data | 87.76% excreted as 5-carboxy-pirfenidone (metabolite) |
| Comparator Or Baseline | 0.6159% excreted as unchanged pirfenidone (parent) |
| Quantified Difference | Approximately 143-fold higher urinary excretion of the metabolite compared to unchanged parent drug |
| Conditions | Healthy Chinese subjects (n=20) receiving single and multiple oral doses (200–600 mg) of pirfenidone under fed conditions; urine analyzed via validated LC/MS method |
Why This Matters
This quantitative dominance establishes the 5-carboxy metabolite sodium salt as the essential reference standard for any bioanalytical method aimed at assessing pirfenidone exposure or performing therapeutic drug monitoring.
- [1] Huang NY, Ding L, Wang J, et al. Pharmacokinetics, Safety and Tolerability of Pirfenidone and its Major Metabolite after Single and Multiple Oral Doses in Healthy Chinese Subjects under Fed Conditions. Drug Res (Stuttg). 2013;63(8):388-395. View Source
